![molecular formula C11H14BFO4 B1438198 [5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid CAS No. 1310939-56-0](/img/structure/B1438198.png)
[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid
Vue d'ensemble
Description
“[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid” is a boronic acid derivative . Its molecular formula is C11H14BFO4 and it has a molecular weight of 240.04 .
Synthesis Analysis
The synthesis of boronic acids like “this compound” is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14BFO4/c13-8-3-4-11 (10 (6-8)12 (14)15)17-7-9-2-1-5-16-9/h3-4,6,9,14-15H,1-2,5,7H2 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Fluorescence Quenching Studies
Fluorophores based on boronic acid derivatives, including "[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid," have been explored for their fluorescence quenching properties. These studies are crucial for developing new fluorescent materials and sensors. The quenching mechanism involves interactions with aniline as a quencher, highlighting the role of boronic acid derivatives in understanding fluorescence dynamics and designing fluorescence-based sensors (H. S. Geethanjali et al., 2015).
Molecular Structure and Interaction Studies
Research has also focused on the molecular structure and interaction properties of boronic acid derivatives. These studies reveal how the presence of fluorine substituents affects the Lewis acidity, hydrolytic stability, and structural behavior of phenylboronic compounds. The insights gained are invaluable for applications in analytical chemistry, materials science, and the development of pharmaceuticals. The studies demonstrate how structural modifications influence the chemical reactivity and binding interactions of boronic acids with various molecules, offering pathways to innovative applications in sensing, catalysis, and materials design (Jan T. Gozdalik et al., 2017).
Mécanisme D'action
Target of Action
Boronic acids are generally known to be used in suzuki-miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, [5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid likely participates in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. In transmetalation, the boronic acid group of the compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound may participate, is a key biochemical pathway for forming carbon-carbon bonds . This reaction can lead to the synthesis of a wide range of organic compounds, affecting downstream biochemical pathways depending on the specific compounds produced.
Result of Action
The molecular and cellular effects of this compound would depend on the specific context of its use, particularly the other reactants and conditions in the Suzuki-Miyaura coupling reaction . The compound’s role as a boronic acid reagent in this reaction suggests that it contributes to the formation of new carbon-carbon bonds, thereby enabling the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the conditions of the Suzuki-Miyaura coupling reaction, such as temperature and the presence of a palladium catalyst, would affect the compound’s reactivity . Additionally, the compound’s stability could be influenced by factors like storage temperature .
Propriétés
IUPAC Name |
[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO4/c13-8-3-4-11(10(6-8)12(14)15)17-7-9-2-1-5-16-9/h3-4,6,9,14-15H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRNSCLHDCBFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2CCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



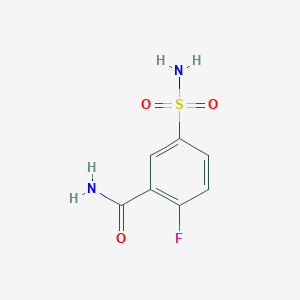

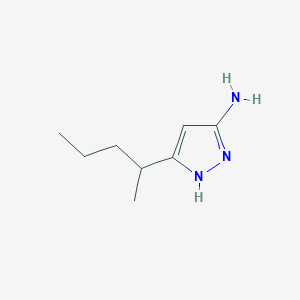
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)
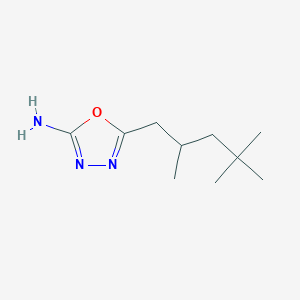

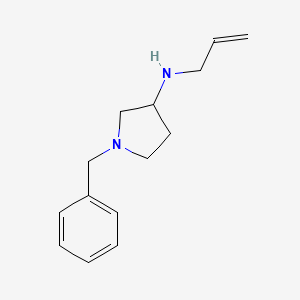
![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)
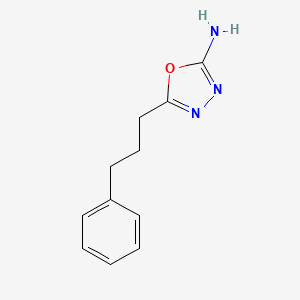
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)
![3-[(4-Nitrobenzyl)oxy]pyrrolidine](/img/structure/B1438134.png)
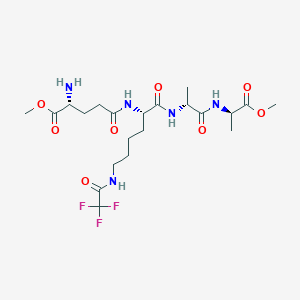
![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)